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Mechanism Specific . Clinicall[Experimental
. Functional Consequence .
Category Alteration Evidence
On-Target: V565 gatekeeper  Sterically hinders drug Found in ~47% of patients with
FGFR2 Kinase mutations|e] [1] binding, reducing inhibitor FGFR2 KD mutations; polyclonal
Domain [2] efficacyl[e] [3] [1] origins common(e] [1] [2]
Mutations
N550 molecular Disrupts autoinhibitory Most frequent, found in ~63% of
brake domain, leading to patients with FGFR2 KD
mutations[e] [1] constitutive FGFR2 mutations[e] [1] [2]
[2] activation[e] [3] [1]
Other KD Alters ATP-binding pocket  Multiple (26+) distinct mutations
mutations (e.qg., to reduce drug binding or identified, often co-occurring [1]
E565A, K659M) increase kinase activity [3] [2]
[3] [1] (1]
Off-Target: Activating Constitutively activates Acquired PIK3CA p.His1047Leu
Bypass PIK3CA PIBK/AKT/mTOR pathway = mutation detected post-
Signaling mutations [3] downstream of FGFR [3] Infigratinib progression [3]

CDKN2A/B
homozygous

Promotes cell cycle
progression independent

Acquired focal deletion detected
in a bone metastasis post-
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ClinicallExperimental

Mechanism Specific .
. Functional Consequence .
Category Alteration Evidence
deletion [3] of FGFR signaling [3] Infigratinib [3]

Experimental Guide: Investigating Resistance
Mechanisms

To systematically identify the cause of resistance in your models, you can follow the experimental workflow

below. Key methodologies for each step are detailed thereafter.

Sample Collection
(Post-Treatment)

DNA & RNA Extraction

Comprehensive NGS

* Tumor DNA (Tumor-Normal Pair)
e Tumor RNA

Data Analysis

* DNA-seq: SNVs, Indels, CNVs
* RNA-seq: Fusion Genes, Expression

« FGFR2 KD Mutation Calling
* Bypass Pathway Alteration Detection

Click to download full resolution via product page

Detailed Methodologies for Key Experiments

© 2026 Smolecule. All rights reserved. 2/5 Tech Support


https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2025.1527484/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2025.1527484/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2025.1527484/full
https://www.smolecule.com/products/s548002?utm_src=pdf-body-img
https://www.smolecule.com/products/s548002?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

e Sample Collection & Preparation

o Tissue Biopsies: Collect fresh-frozen or FFPE tumor tissue from a progressing lesion post-
Infigratinib treatment. A matched normal sample (e.g., blood, saliva) is crucial for identifying
tumor-specific mutations [3].

o Cell-Free DNA (cfDNA): For a less invasive approach, isolate ctDNA from patient plasma to
profile resistance mutations circulating in the blood [1] [2].

e Comprehensive Genomic Profiling

o Next-Generation Sequencing (NGS):

= DNA Panel Sequencing: Use a validated, clinical-grade NGS panel that covers the
entire FGFR2 kinase domain and genes involved in bypass pathways (e.g., PIK3CA,
KRAS). This detects single nucleotide variants (SNVs), insertions/deletions (indels), and
copy number variations (CNVs) [3] [1].

= RNA Sequencing: Perform transcriptome sequencing (RNA-seq) to confirm the
presence and expression of the original FGFR2 fusion and to identify any novel,
expressed fusion genes that may have emerged [3] [4].

¢ Functional Validation of Identified Alterations

o In Vitro Modeling:

= Plasmids & Cell Lines: Generate constructs encoding the identified FGFR2 resistance
mutations (e.g., V565L, N550K) in the context of the original FGFR2 fusion. Use a
retroviral or lentiviral system to transduce these into FGFR2-dependent cell lines (e.g.,
CCLP-1 for cholangiocarcinoma) [1].

= Viability Assays: Treat the engineered cells with a dose range of Infigratinib and other
FGFR inhibitors (e.g., Futibatinib) for 72 hours. Measure cell viability using MTT or similar
assays to determine the IC50 shift compared to cells expressing the wild-type fusion [1].

= Immunoblot Analysis: Confirmed resistance mechanisms by probing for sustained
phosphorylation of FGFR2 (p-FGFR2) and its key downstream effectors (p-ERK, p-AKT)
despite the presence of the drug [1] [5].

Frequently Asked Questions (FAQS)

Q1: Why are N550 and V565 mutations so common in patients with acquired resistance? The high
frequency is driven by a "double-hit" effect. These mutations not only reduce drug binding but also
significantly enhance the intrinsic kinase activity of FGFR2, giving tumor cells a strong selective advantage

under drug pressure [1] [2].
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Q2: Can resistance to Infigratinib be overcome? Yes, the strategy depends on the mechanism.

¢ For on-target mutations: Irreversible (covalent) FGFR inhibitors like Futibatinib can overcome
resistance to several common kinase domain mutations, though resistance to these can also develop

[1] [2].

o For off-target bypass: Combination therapy targeting both FGFR and the bypass pathway (e.g.,
adding a PI3K or mTOR inhibitor) is a rational strategy, though clinically challenging [3] [5].

¢ Next-generation inhibitors: Novel agents like Tinengotinib, designed to be high-affinity and
selective, have shown preclinical activity against a spectrum of FGFR2 resistance mutations [2].

Q3: My in vitro model shows no known resistance mutations. What else should I investigate? Consider

exploring non-genomic adaptive resistance. This includes:

¢ Epithelial-to-Mesenchymal Transition (EMT): A phenotypic shift associated with increased
invasiveness and therapy resistance [6] [7].

¢ Tumor Microenvironment Interactions: Signals from the stroma can activate survival pathways in
cancer cells, blunting the effect of targeted therapy [8].

e Metabolic Reprogramming: FGFR signaling regulates glucose metabolism; its inhibition can trigger
adaptive metabolic changes that sustain cell survival [5].

The field of FGFR inhibitor resistance is rapidly evolving. The provided guide offers a foundational

framework, which you can adapt as new research and more potent inhibitors emerge.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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